molecular formula C19H17ClN6O B12176684 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12176684
M. Wt: 380.8 g/mol
InChI Key: ZGEQUCGOBQFLKG-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, combines the indole moiety with a tetrazole ring, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The tetrazole ring can enhance the compound’s binding affinity and stability. Together, these structural features enable the compound to exert its biological effects by interfering with cellular processes such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its combination of the indole and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications .

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17ClN6O/c1-13-22-23-24-26(13)17-4-2-3-15(11-17)19(27)21-8-10-25-9-7-14-5-6-16(20)12-18(14)25/h2-7,9,11-12H,8,10H2,1H3,(H,21,27)

InChI Key

ZGEQUCGOBQFLKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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